Ethyl (4S)-5-(benzyloxy)-4-methylpent-2-enoate
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Overview
Description
Ethyl (4S)-5-(benzyloxy)-4-methylpent-2-enoate is an organic compound that belongs to the class of esters It features a benzyloxy group attached to a pent-2-enoate backbone, with a specific stereochemistry at the 4th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4S)-5-(benzyloxy)-4-methylpent-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method includes the use of triethylamine to mediate the esterification reaction between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using flow microreactor systems. These systems offer efficient, versatile, and sustainable methods for the synthesis of esters, including this compound . The use of flow microreactors allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4S)-5-(benzyloxy)-4-methylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Ethyl (4S)-5-(benzyloxy)-4-methylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (4S)-5-(benzyloxy)-4-methylpent-2-enoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Ethyl (4S)-5-(benzyloxy)-4-methylpent-2-enoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the pent-2-enoate backbone and specific stereochemistry.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Benzyl acetate: Contains a benzyl group but lacks the pent-2-enoate backbone and specific stereochemistry.
Properties
CAS No. |
192388-25-3 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl (4S)-4-methyl-5-phenylmethoxypent-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-3-18-15(16)10-9-13(2)11-17-12-14-7-5-4-6-8-14/h4-10,13H,3,11-12H2,1-2H3/t13-/m0/s1 |
InChI Key |
FDXBHIQEVCGYKB-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C=C[C@H](C)COCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C=CC(C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
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